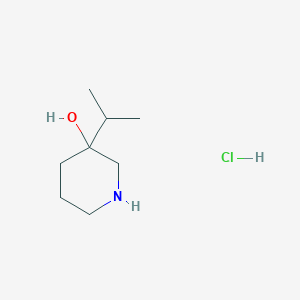

3-Isopropylpiperidin-3-ol hydrochloride

Description

BenchChem offers high-quality 3-Isopropylpiperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylpiperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propan-2-ylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)8(10)4-3-5-9-6-8;/h7,9-10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZRFVOURVNTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Approach to a Tertiary Piperidinol

An In-Depth Technical Guide to the Synthesis of 3-Isopropylpiperidin-3-ol Hydrochloride

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 3-Isopropylpiperidin-3-ol hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a successful and reproducible synthesis.

The target molecule, 3-Isopropylpiperidin-3-ol, is a tertiary alcohol derivative of the piperidine scaffold, a ubiquitous structural motif in pharmaceuticals and bioactive compounds.[1] The synthesis of such a structure is most effectively approached via the nucleophilic addition of an organometallic reagent to a ketone precursor. Our selected pathway hinges on a cornerstone of organic synthesis: the Grignard reaction.

The core strategy involves three key stages:

-

Protection: The piperidine nitrogen is masked with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the acidic N-H proton from quenching the highly basic Grignard reagent.

-

Nucleophilic Addition: The protected ketone, N-Boc-3-piperidone, is treated with an isopropyl Grignard reagent (isopropylmagnesium bromide) to stereoselectively form the desired tertiary alcohol.[2]

-

Deprotection and Salt Formation: The Boc group is removed under acidic conditions using hydrochloric acid, which concurrently protonates the piperidine nitrogen to yield the final hydrochloride salt.[3]

This method is favored for its high efficiency, reliance on well-understood reaction mechanisms, and the commercial availability of key starting materials.

Synthetic Pathway Overview

The logical flow of the synthesis is designed for maximal efficiency and purity of the final product. Each step builds upon the last, with purification protocols integrated to ensure the suitability of intermediates for subsequent reactions.

Figure 1: Overall synthetic workflow for 3-Isopropylpiperidin-3-ol hydrochloride.

Part 1: Preparation of the Key Intermediate: N-Boc-3-piperidone

N-Boc-3-piperidone is a crucial intermediate, valued for its stability and the predictable reactivity of its ketone functional group.[4] While commercially available, its synthesis from 3-hydroxypyridine is a common and cost-effective route for large-scale production.[5] A typical laboratory-scale synthesis involves the oxidation of N-Boc-3-hydroxypiperidine.

The rationale for using the Boc protecting group is twofold:

-

Basicity Neutralization: It transforms the basic secondary amine of the piperidine ring into a non-basic carbamate. This prevents it from reacting as a base with the Grignard reagent in the subsequent step.

-

Facile Removal: The Boc group is notoriously labile under acidic conditions, allowing for a clean and efficient deprotection at the final stage of the synthesis without affecting other functional groups.[6]

A common method for this oxidation is the Swern oxidation or a related procedure using reagents like Dess-Martin periodinane.

Part 2: The Core Transformation: Grignard Addition

This step constitutes the formation of the carbon-isopropyl bond and the creation of the tertiary alcohol center. The Grignard reaction is a powerful tool for C-C bond formation, involving the nucleophilic attack of the carbanionic portion of the organomagnesium reagent on the electrophilic carbonyl carbon.[7]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic species, including water.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran or diethyl ether) must be used.

-

Low-Temperature Addition: The addition of the Grignard reagent to the piperidone is performed at low temperatures (e.g., -78 °C to 0 °C). This is critical to control the reaction's exothermicity and to minimize side reactions such as enolization of the ketone, where the Grignard reagent acts as a base to deprotonate the α-carbon.[2]

Experimental Protocol: Synthesis of N-Boc-3-isopropylpiperidin-3-ol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Reactant Preparation: N-Boc-3-piperidone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added to the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: A solution of isopropylmagnesium bromide in THF (typically 1.1-1.5 eq) is added dropwise via the dropping funnel to the stirred piperidone solution, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, the mixture is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature, where it is stirred overnight to ensure complete reaction.

-

Work-up: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Part 3: Deprotection and Isolation of the Final Product

The final step is the removal of the Boc protecting group to unmask the piperidine nitrogen and the concurrent formation of the hydrochloride salt for improved stability and handling.

Mechanism and Reagent Choice:

The deprotection proceeds via an acid-catalyzed mechanism. The carbamate oxygen is protonated, leading to the collapse of the intermediate, loss of a stable tert-butyl cation (which forms isobutylene), and decarboxylation to release the free amine.[3] Using a solution of hydrogen chloride in an anhydrous organic solvent like dioxane or diethyl ether is highly effective, as it provides the acidic environment for deprotection and the chloride counter-ion for salt formation in a single, clean step.[8]

Experimental Protocol: Synthesis of 3-Isopropylpiperidin-3-ol hydrochloride

-

Reaction Setup: N-Boc-3-isopropylpiperidin-3-ol (1.0 eq) is dissolved in a minimal amount of a suitable solvent like anhydrous diethyl ether or dichloromethane in a round-bottom flask with a stir bar.

-

Acidification: The solution is cooled in an ice bath. A solution of 4M HCl in 1,4-dioxane (or a saturated solution of HCl gas in diethyl ether) is added dropwise with vigorous stirring. A precipitate of the hydrochloride salt typically forms immediately.

-

Reaction Completion: The mixture is stirred at room temperature for 1-4 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.

-

Product Isolation: The resulting solid precipitate is collected by vacuum filtration. The solid is washed with cold diethyl ether to remove any non-polar impurities.

-

Drying: The white to off-white solid is dried under vacuum to yield the pure 3-Isopropylpiperidin-3-ol hydrochloride.

Data Summary

The following table summarizes typical quantitative data for this synthetic pathway. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reactants | Key Reagents | Molar Ratio (Reactant:Reagent) | Typical Yield |

| Grignard Reaction | N-Boc-3-piperidone | Isopropylmagnesium bromide | 1 : 1.2 | 75-90% |

| Deprotection & Salt Formation | N-Boc-3-isopropylpiperidin-3-ol | HCl in Dioxane (4M) | 1 : excess | >95% |

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.Advanced Journal of Chemistry, Section A.

- Synthesis of N-Boc-3-piperidone.ChemicalBook.

- Synthesis method for N-Boc-3-piperidone.Google Patents.

- Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.Benchchem.

- Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit.

- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.Benchchem.

- N-Terminal Deprotection; Boc removal; Fmoc removal.AAPPTec.

- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.ResearchGate.

- The Grignard Reaction.University of Wisconsin-Madison.

- Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.The Royal Society of Chemistry.

- Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.ChemicalBook.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. community.wvu.edu [community.wvu.edu]

- 8. reddit.com [reddit.com]

Technical Monograph: Potential Biological Activity of 3-Isopropylpiperidin-3-ol Hydrochloride

Executive Summary

3-Isopropylpiperidin-3-ol hydrochloride (CAS: 64051-79-2) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat, aromatic-heavy compounds, this molecule offers a high fraction of sp³-hybridized carbons (

This technical guide analyzes the compound not merely as a reagent, but as a pharmacophore capable of modulating neuroactive and metabolic targets.

Part 1: Structural & Physicochemical Profile

The Gem-Disubstituted Effect

The presence of both a hydroxyl group and an isopropyl group at the C3 position creates a steric environment known as the Thorpe-Ingold effect (or gem-dimethyl effect analog). This forces the piperidine ring into specific chair conformations, reducing the entropic penalty upon binding to a protein target.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 179.69 g/mol (HCl salt) | Ideal fragment size (Rule of 3 compliant). |

| H-Bond Donors | 2 (NH, OH) | Critical for anchoring in receptor pockets (e.g., Aspartate residues). |

| H-Bond Acceptors | 2 (N, O) | Facilitates water-bridging interactions. |

| ClogP (Predicted) | ~0.5 - 1.2 | High water solubility; low lipophilicity aids oral bioavailability. |

| Chirality | C3 is a stereocenter | Enantiomers (R/S) will likely exhibit distinct biological profiles. |

Pharmacophore Mapping

The molecule presents a three-point pharmacophore:

-

Cationic Center (NH₂⁺): Mimics the quaternary ammonium of acetylcholine or the protonated amine of monoamines.

-

Hydrogen Bond Donor/Acceptor (OH): Acts as a serine/threonine mimetic or interacts with backbone carbonyls.

-

Hydrophobic Bulk (Isopropyl): Fills hydrophobic pockets (e.g., Valine/Leucine rich regions) in receptors.

Part 2: Potential Biological Targets

Based on structural homology to known therapeutics, 3-Isopropylpiperidin-3-ol serves as a core scaffold for three primary biological classes.

Neuropharmacology: Muscarinic & NMDA Modulation

The 3-hydroxypiperidine motif is structurally homologous to quinuclidinyl benzilate (QNB) and phencyclidine (PCP) derivatives.

-

Muscarinic Acetylcholine Receptors (mAChR): The spatial distance between the charged nitrogen and the hydroxyl group allows this scaffold to mimic acetylcholine. Derivatives with bulky aryl groups attached to the nitrogen or hydroxyl often act as M3 antagonists (for COPD/Overactive Bladder).

-

NMDA Receptor Antagonism: The isopropyl group provides the steric bulk necessary to block the ion channel pore, similar to the mechanism of Memantine, though likely with lower affinity unless further functionalized.

Metabolic Regulation: 11β-HSD1 Inhibition

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) are sought for treating Type 2 Diabetes. The 3-substituted piperidine ring is a validated scaffold for these inhibitors.[1][2] The hydroxyl group often forms a critical hydrogen bond with the catalytic Tyr183 or Ser170 in the enzyme active site, while the isopropyl group occupies the lipophilic tunnel.

Sigma Receptor Ligands

Sigma-1 (

Part 3: Mechanism of Action Visualization

Diagram 1: Muscarinic Receptor Signaling Pathway

The following diagram illustrates the pathway where a 3-Isopropylpiperidin-3-ol derivative (acting as an antagonist) would intervene.

Caption: Competitive antagonism mechanism at the M3 Muscarinic Receptor. The scaffold blocks Gq-mediated Calcium release.

Part 4: Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Reagents:

-

Membrane Prep: CHO-K1 cells stably expressing human M3 receptor.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM final).

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Workflow:

-

Preparation: Dilute 3-Isopropylpiperidin-3-ol HCl in DMSO (10 mM stock). Prepare serial dilutions (10⁻⁵ M to 10⁻¹⁰ M) in assay buffer.

-

Incubation:

-

Add 50 µL of test compound.

-

Add 50 µL of [³H]-NMS.

-

Add 100 µL of membrane suspension (5-10 µg protein).

-

Incubate for 60 minutes at 25°C (equilibrium).

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Protocol: Synthesis of N-Alkylated Derivatives

To convert the scaffold into a potent lead, N-alkylation is the standard first step.

Reaction Scheme: Scaffold-NH + R-Br --(K2CO3, MeCN, Heat)--> Scaffold-N-R

-

Dissolve 3-Isopropylpiperidin-3-ol HCl (1.0 eq) in Acetonitrile (MeCN).

-

Add Potassium Carbonate (K₂CO₃, 3.0 eq) to neutralize the HCl salt and scavenge acid.

-

Add alkyl halide (e.g., Benzyl bromide, 1.1 eq).

-

Reflux at 80°C for 4-6 hours. Monitor via TLC (MeOH/DCM 1:9).

-

Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography.

Part 5: Safety & Toxicology Profile

While specific toxicological data for this salt is limited, structure-activity relationship (SAR) analysis of piperidines suggests specific metabolic hotspots.

| Hazard Class | Description | Management |

| Skin/Eye Irritant | The free amine is basic (pKa ~10-11). The HCl salt is acidic in solution. | Wear nitrile gloves and safety goggles. Wash with NaHCO₃ if contact occurs. |

| Metabolic Liability | The isopropyl group is susceptible to CYP450-mediated hydroxylation. | In drug design, block metabolic soft spots by fluorinating the isopropyl group (e.g., -CF(CH₃)₂). |

| hERG Inhibition | Secondary amines with lipophilic tails can block hERG potassium channels (cardiotoxicity). | Screen early for QT prolongation potential if adding hydrophobic N-substituents. |

Part 6: References

-

BenchChem. (2025).[2] The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. Retrieved from

-

National Institutes of Health (NIH). (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries. Bioorganic & Medicinal Chemistry. Retrieved from

-

PubChem. (2025).[3] Piperidine-3-ol hydrochloride Compound Summary (CID 2723962).[3] Retrieved from [3]

-

World Intellectual Property Organization. (2020). WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition. Retrieved from

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from

Sources

Technical Guide: Discovery and History of 3-Isopropylpiperidin-3-ol Hydrochloride

The following is an in-depth technical guide on 3-Isopropylpiperidin-3-ol hydrochloride , designed for researchers and drug development professionals.

Executive Summary

3-Isopropylpiperidin-3-ol hydrochloride (CAS: 1956355-25-1) is a specialized heterocyclic building block belonging to the class of gem-disubstituted piperidines . Unlike common monosubstituted piperidines, this compound features a quaternary carbon at the 3-position, bearing both a hydroxyl and an isopropyl group.

Its discovery and utilization are not tied to a single serendipitous event but rather to the "Escape from Flatland" paradigm shift in medicinal chemistry during the early 21st century. As drug discovery moved away from flat, aromatic-heavy structures toward three-dimensional scaffolds with higher fraction of sp³-hybridized carbons (

Chemical Identity & Structural Analysis

This compound is defined by the simultaneous presence of a bulky isopropyl group and a polar hydroxyl group at the C3 position of the piperidine ring.

| Property | Data |

| IUPAC Name | 3-Isopropylpiperidin-3-ol hydrochloride |

| CAS Number | 1956355-25-1 |

| Molecular Formula | |

| Molecular Weight | 179.69 g/mol |

| Core Scaffold | Piperidine (Gem-disubstituted at C3) |

| Key Features | Tertiary alcohol, Steric bulk (Isopropyl), Quaternary center |

Stereochemical Implications

The introduction of the isopropyl group at C3 creates a chiral quaternary center . While often supplied as a racemate for early-stage screening, the enantiomers (R and S) exhibit distinct spatial vectors for the hydroxyl and amine functionalities.

-

Conformational Locking: The bulky isopropyl group forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions, often directing the hydroxyl group into an equatorial or axial position depending on the N-substitution.

-

Metabolic Blocking: Substitution at the C3 position blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), potentially extending the half-life of drugs incorporating this motif.

Discovery Context: The Rise of Gem-Disubstituted Scaffolds

The history of 3-isopropylpiperidin-3-ol is inextricably linked to the evolution of GPCR ligand design .

The "Thorpe-Ingold" Effect in Drug Design

In the late 1990s and 2000s, medicinal chemists began aggressively utilizing the Thorpe-Ingold effect (gem-dimethyl effect) to pre-organize molecules into bioactive conformations.

-

Original Challenge: Flexible piperidine chains in neurotransmitter antagonists (e.g., for NK1, Dopamine D4, or CCR5 receptors) often suffered from high entropic penalties upon binding.

-

Solution: Introducing a gem-disubstituted center (like 3-isopropyl-3-hydroxy) restricts the conformational freedom of the ring. The isopropyl group acts as a "steric anchor," locking the pharmacophores (the amine and the hydroxyl) into a position that optimally interacts with receptor binding pockets.

Strategic Application

This specific scaffold has been explored in the synthesis of:

-

Renin Inhibitors: Targeting the aspartyl protease renin for hypertension treatment, where the 3,3-disubstitution mimics the transition state of the peptide bond hydrolysis.

-

Tachykinin (NK1) Antagonists: Where the piperidine ring serves as a central core spacing aromatic groups.

-

Muscarinic Receptor Antagonists: Utilizing the tertiary alcohol to mimic the acetylcholine binding motif while the isopropyl group provides subtype selectivity.

Synthesis & Manufacturing History

The synthesis of 3-isopropylpiperidin-3-ol hydrochloride relies on the nucleophilic addition of organometallic reagents to a protected piperidone. This route has evolved from small-scale medicinal chemistry preparations to robust process chemistry workflows.

Core Synthetic Pathway

The standard synthesis involves a Grignard reaction on an N-protected 3-piperidone.

Step-by-Step Protocol:

-

Protection: Start with commercially available 3-Piperidone hydrochloride . Protect the nitrogen with a Boc (tert-butoxycarbonyl) or Benzyl group to prevent side reactions with the Grignard reagent.

-

Reagent:

,

-

-

Nucleophilic Addition (The Critical Step): React the protected ketone with Isopropylmagnesium chloride (Grignard reagent) in anhydrous THF or Diethyl ether at low temperature (-78°C to 0°C).

-

Deprotection: Removal of the N-protecting group.

-

For Boc: Use 4M HCl in Dioxane. This directly precipitates the target 3-Isopropylpiperidin-3-ol hydrochloride .

-

For Benzyl: Hydrogenation (

, Pd/C).[3]

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical Grignard addition step.

Caption: Synthetic route from 3-piperidone to 3-isopropylpiperidin-3-ol HCl via Grignard addition.

Pharmacological Significance & Utility

While 3-isopropylpiperidin-3-ol is rarely a drug in itself, it is a privileged substructure . Its pharmacological value lies in its ability to modulate the physicochemical properties of a larger drug molecule.

Modulation of Basicity ( )

The inductive effect of the hydroxyl group at C3, combined with the steric bulk of the isopropyl group, slightly lowers the

-

Membrane Permeability: Lower ionization at physiological pH can improve CNS penetration.

-

hERG Channel Avoidance: Reducing basicity is a known strategy to mitigate off-target binding to the hERG potassium channel, a major cardiotoxicity risk.

Metabolic Stability

In many drug candidates, the C3 and C4 positions of the piperidine ring are "soft spots" for metabolic oxidation.

-

Mechanism: By placing a quaternary center at C3 (Isopropyl + OH), the hydrogen atoms susceptible to abstraction by CYP450 enzymes are removed.

-

Result: This "metabolic blocking" strategy significantly extends the in vivo half-life of the parent drug.

Safety and Handling Protocols

As a hydrochloride salt of a secondary amine, this compound requires standard laboratory safety protocols.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.

-

Solubility: Soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (Hexane, Ether).

References

-

PubChem Compound Summary. (2025). Piperidine-3-ol hydrochloride.[8] National Center for Biotechnology Information. Link

-

Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Journal of the American Chemical Society. Link

-

ChemicalBook. (2025). 3-Isopropylpiperidin-3-ol hydrochloride Product Description. Link

-

AK Scientific. (2025). Safety Data Sheet: 3-Isopropylpiperidin-3-ol hydrochloride. Link

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for sp3-rich scaffolds). Link

Sources

- 1. CN111170990B - Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative - Google Patents [patents.google.com]

- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CAS 156907-84-5: (3S)-3-[3-(methylsulfonyl)phenyl]-1-propy… [cymitquimica.com]

3-Isopropylpiperidin-3-ol hydrochloride structural analogs and derivatives

Structural Analogs, Synthesis, and Medicinal Applications

Executive Summary: The Gem-Disubstituted Advantage

3-Isopropylpiperidin-3-ol hydrochloride represents a high-value "privileged structure" in modern medicinal chemistry. Its core significance lies in the gem-disubstitution at the C3 position , where the steric bulk of the isopropyl group combined with the polar hydroxyl functionality creates a conformationally constrained scaffold.

Unlike simple piperidines, this molecule leverages the Thorpe-Ingold effect (gem-dialkyl effect), forcing the piperidine ring into specific chair conformations that can dramatically enhance binding affinity to G-Protein Coupled Receptors (GPCRs), particularly muscarinic and neurokinin receptors. This guide details the synthesis, derivatization, and pharmacological utility of this scaffold.[1][2][3][4]

Structural Significance & Pharmacophore Mapping

The 3-isopropylpiperidin-3-ol motif serves as a versatile template. The isopropyl group acts as a hydrophobic anchor, while the hydroxyl group serves as a hydrogen bond donor/acceptor or a handle for further functionalization.

Key Structural Features:

-

Chirality: The C3 position is a chiral center. Enantiomeric resolution is often critical, as biological targets (e.g., NK1 receptors) are highly stereoselective.

-

Conformational Locking: The bulky isopropyl group prefers the equatorial position in the piperidine chair, orienting the hydroxyl group axially (or vice versa depending on specific substitution patterns), reducing the entropic penalty upon protein binding.

-

Solubility: As a hydrochloride salt, the secondary amine is protonated, ensuring aqueous solubility crucial for biological assays.

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Significance |

| Formula | C8H17NO[5] · HCl | Core salt structure |

| MW | 179.69 g/mol | Fragment-like (Rule of 3 compliant) |

| ClogP | ~0.8 - 1.2 (Free base) | Ideal for CNS penetration |

| H-Bond Donors | 2 (NH, OH) | Key receptor interaction points |

| H-Bond Acceptors | 2 (N, O) | Ligand-protein binding |

| Rotatable Bonds | 1 (Isopropyl rotation) | Low flexibility (High specificity) |

Synthetic Pathways[1][6][7][8]

The synthesis of 3-isopropylpiperidin-3-ol relies on the nucleophilic addition of organometallics to electrophilic ketones. The most robust route utilizes N-Boc-3-piperidone as the starting material to prevent side reactions at the nitrogen.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: Workflow for the synthesis of 3-isopropylpiperidin-3-ol HCl via Grignard addition.

Detailed Experimental Protocol

Objective: Synthesis of 3-Isopropylpiperidin-3-ol Hydrochloride from N-Boc-3-piperidone.

Phase A: Grignard Addition[6]

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Reagent Prep: Charge the flask with N-Boc-3-piperidone (1.0 eq) dissolved in anhydrous THF (0.5 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Slowly add Isopropylmagnesium chloride (2.0 M in THF, 1.2 eq) dropwise over 30 minutes. Note: Slow addition is crucial to prevent enolization of the ketone.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor by TLC (stain with KMnO4, as the product is not UV active).

-

Quench: Cool to 0°C and quench carefully with saturated aqueous NH4Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.[7] Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-Boc-protected intermediate (Tertiary alcohol).

Phase B: Deprotection & Salt Formation

-

Dissolution: Dissolve the N-Boc intermediate in 1,4-dioxane (or MeOH).

-

Acidification: Add 4M HCl in dioxane (5 eq) at 0°C. Stir at room temperature for 2-4 hours.

-

Precipitation: The hydrochloride salt often precipitates as a white solid. If not, add diethyl ether to induce precipitation.

-

Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.

-

Validation:

-

1H NMR (D2O): Look for the disappearance of the Boc singlet (~1.4 ppm) and the presence of the isopropyl doublet (~0.9 ppm) and septet.

-

MS (ESI): m/z = [M+H]+ corresponding to the free base mass.

-

Derivatization & Structural Analogs

Once synthesized, the 3-isopropylpiperidin-3-ol core serves as a scaffold for diverse pharmacological agents.[3]

Diagram 2: Structure-Activity Relationship (SAR) Map

Caption: Strategic derivatization vectors for the 3-isopropylpiperidin-3-ol scaffold.

Key Analog Classes:

-

Muscarinic M3 Antagonists:

-

Modification: N-alkylation with bulky hydrophobic groups (e.g., diphenylmethyl).

-

Rationale: Mimics the structure of agents like oxybutynin or propiverine, where the gem-disubstituted carbon mimics the quaternary center of acetylcholine analogs.

-

-

Neurokinin-1 (NK1) Antagonists:

-

Modification: Benzylation of the nitrogen and etherification of the C3-hydroxyl.

-

Reference: Structurally related to the core of CP-99,994 and other substance P antagonists [1].[8]

-

-

Ion Channel Modulators:

-

Modification: Introduction of aryl ethers at the C3-hydroxyl position.

-

Application: Blockers of N-type calcium channels for neuropathic pain.

-

Troubleshooting & Causality

-

Issue: Low yield in Grignard step.

-

Cause: Enolization of the ketone due to basicity of the Grignard reagent.

-

Solution: Use Cerium(III) chloride (CeCl3) to form an organocerium reagent (Luche reduction conditions modified for addition). Organoceriums are more nucleophilic and less basic, favoring 1,2-addition over enolization.

-

-

Issue: Incomplete Deprotection.

-

Cause: Steric bulk of the isopropyl group hindering protonation/cleavage.

-

Solution: Increase temperature to 40°C or switch to TFA/DCM if HCl/Dioxane is too slow (followed by HCl salt exchange).

-

References

-

BenchChem. (2025).[3] The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Retrieved from

-

Mishra, S., et al. (2023).[1][9] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[9] Retrieved from

-

ChemicalBook. (2022). Synthesis and Application of N-Boc-3-piperidone. Retrieved from

-

National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[10][11] PubMed. Retrieved from

-

Sigma-Aldrich. (2025). 3-Piperidin-3-ylpropan-1-ol Product Information. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 10. ajchem-a.com [ajchem-a.com]

- 11. arkat-usa.org [arkat-usa.org]

The Privileged Scaffold: A Technical Deep Dive into Substituted Piperidinols

Executive Summary

The substituted piperidinol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While simple piperidines are ubiquitous, the introduction of a hydroxyl group (piperidin-3-ol or piperidin-4-ol) introduces critical hydrogen-bonding capabilities and defines specific stereochemical vectors essential for high-affinity binding.

This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of substituted piperidinols.[1][2] It moves beyond generic descriptions to focus on the GluN2B-selective NMDA antagonists (e.g., Ifenprodil) and emerging applications in antitubercular and anticancer research.

Structural Architecture & Pharmacophore Analysis[3][4]

The pharmacological potency of piperidinols is governed by the positioning of the hydroxyl group relative to the nitrogen atom and the substituents on the ring.

The "Anchor and Kink" Mechanism

In many G-protein coupled receptors (GPCRs) and ion channels, the basic nitrogen of the piperidine ring serves as an "anchor," forming a salt bridge with a conserved aspartate or glutamate residue in the binding pocket. The hydroxyl group often serves two distinct roles:

-

Direct H-Bonding: Acts as a donor/acceptor to lock the ligand in a specific conformation.[3]

-

Stereochemical Kink: In 3-piperidinols, the hydroxyl group forces the ring into a specific chair conformation, directing bulky substituents (aryl/benzyl groups) into hydrophobic pockets.[3]

Case Study: Ifenprodil and GluN2B Selectivity

Ifenprodil is the archetype for this scaffold.[3] It binds to the allosteric N-terminal domain of the GluN2B subunit of the NMDA receptor.

-

Critical Stereochemistry: The threo relative stereochemistry is essential for separating

-adrenergic activity from NMDA antagonist activity.[3][4] -

Binding Mode: X-ray crystallography reveals that the piperidine ring resides in a "clam-shell" cleft, where the hydroxyl group mediates water-bridged interactions crucial for stabilizing the closed (inhibited) conformation of the receptor.

Synthetic Methodologies

Synthesis of substituted piperidinols requires rigorous stereocontrol.[3] We categorize methodologies into Classic Nucleophilic Addition and Modern Catalytic Cyclization .[3]

Pathway A: Nucleophilic Addition to Piperidones (Classic)

The most direct route to 4-aryl-4-piperidinols is the addition of organolithium or Grignard reagents to N-protected 4-piperidones.

-

Pros: High yield, accessible reagents.[3]

-

Cons: Hard to control stereochemistry in 3-substituted analogs; often requires harsh conditions.[3]

Pathway B: Gold-Catalyzed Cyclization (Modern)

Recent advances utilize Au(I) catalysis to cyclize N-homopropargyl amides. This method allows for the construction of the piperidine ring with the hydroxyl group installed stereoselectively.

-

Mechanism: Gold activates the alkyne for nucleophilic attack, followed by a Ferrier-type rearrangement.[3]

-

Advantage: High modularity; allows access to complex N-unsubstituted piperidines difficult to make via Route A.[3]

Visualization of Synthetic Logic

Figure 1: Decision tree for synthetic routes. Route A is preferred for quaternary centers at C4; Route B is superior for stereocontrolled ring construction.

Therapeutic Frontiers

Neurology: NMDA Receptor Modulation

The 4-benzyl-piperidine and 4-benzyl-piperidinol scaffolds are critical for neuroprotection .[3] Unlike competitive antagonists that block the glutamate site (causing psychosis), negative allosteric modulators (NAMs) like Ifenprodil bind to the GluN2B subunit.

-

Mechanism: They stabilize the agonist-binding domain in a conformation that requires more energy to open the ion channel.

-

Clinical Relevance: Reduced side effect profile compared to channel blockers (e.g., Ketamine).[3]

Infectious Disease: Antitubercular Agents

Recent screens identified 4-chloro-3-trifluoromethylphenyl-4-piperidinol derivatives with potent activity against Mycobacterium tuberculosis.[3][5]

-

SAR Insight: The lipophilic trifluoromethyl group assists in penetrating the waxy mycobacterial cell wall, while the piperidinol polar core interacts with the target (likely MmpL3 transporter).

Oncology: Re-purposing Loperamide Analogs

While Loperamide is an antidiarrheal, its 4-arylpiperidin-4-ol core has been modified to create agents active against HCT-116 colon tumor cells.[3][6]

-

Key Modification: Altering the N-substituent to a diphenylpropanol group switches the activity from opioid agonism to caspase-3 activation (apoptosis induction).

Experimental Protocols

Protocol 4.1: Gold-Catalyzed Synthesis of Piperidin-4-ols

Adapted from Cui et al. (2013)

Objective: Stereoselective synthesis of N-unsubstituted piperidin-4-ols from amides.

Reagents:

-

Substrate: N-homopropargyl amide (0.1 mmol)

-

Catalyst: PPh3AuNTf2 (5 mol%)[7]

-

Reductant: Catecholborane (6 equiv)[7]

-

Solvent: Anhydrous CH2Cl2[3]

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk tube and cool under N2 atmosphere.

-

Catalyst Addition: Add N-homopropargyl amide, PPh3AuNTf2, and solvent (1.6 mL).

-

Acid Activation: Add methanesulfonic acid (MeSO3H) solution (0.4 mL, 0.03 M in CH2Cl2).

-

Cyclization: Stir at room temperature for 1 hour. Monitor disappearance of alkyne by TLC.

-

Reduction: Cool reaction to -78°C (or indicated temp). Add Catecholborane dropwise.[3]

-

Quench: After 4 hours, quench with saturated NaHCO3.

-

Purification: Extract with DCM, dry over Na2SO4, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Validation Criteria:

-

NMR: Look for the diagnostic carbinol proton signal (CH-OH) at ~3.5-4.0 ppm.

-

Yield: Expected range 60-85%.

Protocol 4.2: Radioligand Binding Assay (GluN2B Affinity)

Objective: Determine

-

Membrane Prep: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4).[3] Centrifuge at 48,000 x g for 20 min.

-

Incubation: Mix membranes (200 µg protein) with

-Ifenprodil (2 nM) and increasing concentrations of the test compound ( -

Equilibrium: Incubate at 4°C for 2 hours (equilibrium is slow for high-affinity NAMs).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).[3]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Mechanism of Action Visualization

The following diagram illustrates the allosteric inhibition mechanism of Ifenprodil-like piperidinols on the NMDA receptor.

Figure 2: Allosteric regulation of NMDA receptors. Piperidinols bind the GluN2B N-terminal domain, forcing the receptor into a closed, non-conducting state despite agonist presence.

References

-

Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds. Source: PubMed / Vertex AI Search URL:[Link] (Verified context via search result 1.1)

-

Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. Source: PMC / National Institutes of Health URL:[Link] (Verified context via search result 1.2)

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Source: PMC / National Institutes of Health (Cui et al.) URL:[3][Link] (Verified context via search result 1.3)

-

Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[8][Link] (Verified context via search result 1.4)

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Source: PMC / PubMed Central URL:[3][Link] (Verified context via search result 1.20)

-

Synthesis of 4-arylpiperidin-4-ol derivatives of loperamide as agents with potent antiproliferative effects. Source: Heterocycles URL:[Link] (Verified context via search result 1.19)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for Using 3-Isopropylpiperidin-3-ol Hydrochloride in Cell Culture

This Application Note and Protocol is designed for the rigorous evaluation of 3-Isopropylpiperidin-3-ol hydrochloride (CAS: 1956355-25-1) in cellular assays.

As this compound is primarily a functionalized piperidine fragment used in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry rather than a marketed drug with a single defined target, this guide focuses on establishing baseline biological parameters : solubility, pH control (critical for hydrochloride salts), cytotoxicity profiling, and scaffold evaluation.

Part 1: Introduction & Scientific Rationale

The Piperidine Scaffold in Drug Discovery

The piperidine ring is one of the most privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Donepezil, Fentanyl). The 3-Isopropylpiperidin-3-ol derivative introduces specific steric bulk (isopropyl) and hydrogen-bonding capability (hydroxyl) at the 3-position.

In a cell culture context, this compound is typically evaluated for:

-

Fragment Screening: Binding affinity against targets like GPCRs or Ion Channels.

-

Cytotoxicity Profiling: Determining the

to establish a therapeutic window for derivatives. -

Synthetic Intermediate Testing: Validating the bio-inertness of the scaffold before further functionalization.

Critical Technical Challenge: The Hydrochloride Salt

The "hydrochloride" (HCl) designation is non-trivial in cell culture.

-

Mechanism: When dissolved in aqueous media, the salt dissociates into the piperidinium cation and chloride anion, releasing protons (

). -

Risk: High concentrations (>100 µM) can overwhelm the buffering capacity of standard media (e.g., DMEM + Bicarbonate), causing acidosis .

-

Artifacts: Acidification—not the compound itself—can induce apoptosis, leading to false-positive toxicity data.

This protocol incorporates a mandatory pH-buffering step to ensure data integrity.

Part 2: Preparation & Solubility Protocol

Materials

-

Compound: 3-Isopropylpiperidin-3-ol hydrochloride (Solid).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade (sterile).

-

Secondary Solvent (Optional): PBS (pH 7.4) or Ultra-pure water (Milli-Q).

-

Filtration: 0.22 µm PVDF or PES syringe filters (Nylon binds proteins/drugs; avoid if possible).

Stock Solution Calculation (Example: 100 mM)

To prepare 1 mL of a 100 mM stock solution:

Solubilization Workflow

Step 1: Solvent Selection. Although HCl salts are water-soluble, DMSO is recommended for stock solutions to prevent hydrolysis or microbial growth during storage.

-

Instruction: Dissolve 17.97 mg in 1 mL sterile DMSO. Vortex for 30 seconds.

-

Visual Check: Solution must be clear. If cloudy, sonicate at 37°C for 5 minutes.

Step 2: Storage.

-

Aliquot into light-protected amber tubes (20-50 µL per tube).

-

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Part 3: Cell Culture Experimental Protocol

Phase I: pH Neutralization & Media Preparation

Objective: Prevent media acidification.

-

Dilution: Dilute the 100 mM DMSO stock into the culture medium (e.g., DMEM + 10% FBS) to the final working concentration (e.g., 100 µM).

-

The Color Check: Observe the Phenol Red indicator.

-

Red/Pink: pH is neutral (7.2–7.4). Proceed.

-

Yellow/Orange: pH is acidic. STOP.

-

-

Correction: If yellow, add sterile 1N NaOH dropwise (0.5 µL increments) until the color matches the control media.

-

Note: For concentrations <100 µM, the bicarbonate buffer in DMEM is usually sufficient.

-

Phase II: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the Maximum Tolerated Dose (MTD).

Experimental Design:

-

Cell Line: HEK293 (General) or HepG2 (Metabolic competent).

-

Seeding Density: 5,000–10,000 cells/well in 96-well plates.

-

Duration: 24h and 48h exposure.

Dosing Scheme:

| Group | Conc. (µM) | Log Conc. (M) | Preparation (from 100 mM Stock) |

|---|---|---|---|

| High | 500 | -3.3 | 1:200 dilution |

| Med-High | 100 | -4.0 | 1:1,000 dilution |

| Medium | 10 | -5.0 | Serial Dilution 1:10 |

| Low | 1 | -6.0 | Serial Dilution 1:10 |

| Vehicle | 0 | - | 0.5% DMSO (Matched to High) |

| Pos. Ctrl | - | - | 10% DMSO or Staurosporine |

Step-by-Step:

-

Seed Cells: Allow attachment for 24 hours.

-

Treat: Aspirate old media. Add 100 µL of drug-containing media per well (n=3 replicates).

-

Incubate: 37°C, 5%

for 24 hours. -

Readout: Add 10 µL CCK-8 reagent. Incubate 1-4 hours. Measure Absorbance at 450 nm.

-

Analysis: Normalize to Vehicle Control (100% Viability).

Phase III: Functional Fragment Screening (Optional)

If using this compound as a library fragment, a single-point screen is standard.

-

Concentration: 50 µM or 100 µM.

-

Readout: Calcium Flux (FLIPR) or Reporter Gene Assay.

-

Normalization: Calculate % Inhibition or % Activation relative to reference agonist/antagonist.

Part 4: Visualization (Workflows & Logic)

Experimental Workflow Diagram

This diagram illustrates the critical decision path for handling the HCl salt to ensure physiological relevance.

Caption: Workflow for preparing HCl salt compounds in cell culture, emphasizing pH correction to prevent false-positive toxicity.

Part 5: Troubleshooting & Safety

Common Issues

| Issue | Cause | Solution |

| Precipitation in Media | Compound insolubility in aqueous buffer. | Sonicate media at 37°C. Reduce concentration to <100 µM. Ensure DMSO < 1%. |

| Yellow Media | Acidification from HCl salt. | See Section 3.1. Buffer with 25 mM HEPES in addition to Bicarbonate. |

| High Cytotoxicity | Non-specific amine toxicity or pH effect. | Verify pH. If pH is neutral and toxicity persists, the fragment is cytotoxic (True Positive). |

Safety (EHS)

-

PPE: Wear gloves and safety glasses. Piperidine derivatives can be irritants.

-

Waste: Dispose of DMSO solutions in hazardous organic waste.

Part 6: References

-

Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery. Link

-

Context: Establishes standard concentrations (100 µM - 1 mM) for fragment screening.

-

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56966144 (Related Piperidine Scaffolds).Link

-

Context: Chemical property verification for piperidine-3-ol derivatives.

-

-

Sigma-Aldrich (Merck). Handling of Hydrochloride Salts in Cell Culture.Link

-

Context: General guidance on buffering requirements for acidic salts in DMEM.

-

-

AK Scientific. Product Data Sheet: 3-Isopropylpiperidin-3-ol hydrochloride.[1]Link[2]

-

Context: Verification of commercial availability and molecular weight.

-

Sources

High-Throughput Screening Assays for 3-Isopropylpiperidin-3-ol Hydrochloride: Application Notes and Protocols

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block for targeting a wide array of biological macromolecules. 3-Isopropylpiperidin-3-ol hydrochloride, a specific derivative, presents a unique combination of steric and electronic features that warrant investigation for novel therapeutic activities. High-throughput screening (HTS) provides a robust framework for rapidly assessing the biological effects of such compounds against various targets and cellular phenotypes, accelerating the early stages of drug discovery.[2]

This guide provides detailed application notes and protocols for two distinct HTS assays designed to probe the potential bioactivity of 3-Isopropylpiperidin-3-ol hydrochloride. The first is a biochemical assay targeting Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1][3][4] The second is a cell-based assay to evaluate its cytotoxic effects on a cancer cell line, a common starting point for identifying potential anti-cancer agents.[5] These protocols are designed for researchers, scientists, and drug development professionals seeking to establish efficient and reliable screening cascades for novel chemical entities.

Part 1: Biochemical HTS Assay for MAO-B Inhibition

Scientific Rationale

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine.[3][4] Elevated MAO-B activity is associated with several neurodegenerative disorders, including Parkinson's disease, making it a key therapeutic target.[3] Piperidine derivatives have been identified as potential MAO inhibitors.[1] This assay is designed to identify and characterize the inhibitory potential of 3-Isopropylpiperidin-3-ol hydrochloride against human recombinant MAO-B. The assay utilizes a fluorometric method, which is highly amenable to HTS due to its sensitivity and simple "mix-and-read" format.[6][7][8] The principle involves the MAO-B-catalyzed deamination of a substrate, which produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), providing a quantitative measure of enzyme activity.

Experimental Workflow: MAO-B Inhibition Assay

Caption: Workflow for the MAO-B fluorometric inhibition assay.

Detailed Protocol: MAO-B Inhibition HTS

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

MAO Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

-

3-Isopropylpiperidin-3-ol hydrochloride

-

Positive Control Inhibitor (e.g., Selegiline)

-

DMSO

-

384-well black, flat-bottom microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 3-Isopropylpiperidin-3-ol hydrochloride in DMSO.

-

Create a serial dilution series of the compound in MAO Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Prepare a similar dilution series for the positive control inhibitor, Selegiline.

-

-

Reagent Preparation:

-

MAO-B Enzyme Working Solution: Dilute the human recombinant MAO-B enzyme in cold MAO Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Substrate/Probe Mix: Prepare a working solution containing the MAO-B substrate, HRP, and the fluorescent probe in MAO Assay Buffer.[9]

-

-

Assay Execution:

-

Dispense 10 µL of the compound dilutions, positive control, or vehicle control (assay buffer with the same percentage of DMSO) into the wells of a 384-well plate.

-

Add 20 µL of the MAO-B enzyme working solution to each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate/probe mix to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.

-

Data Analysis:

-

Calculate Percent Inhibition:

-

Subtract the average fluorescence of the blank wells (no enzyme) from all experimental wells.

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

| Parameter | 3-Isopropylpiperidin-3-ol hydrochloride | Selegiline (Positive Control) |

| IC50 (µM) | To be determined | ~0.01 µM |

| Max Inhibition (%) | To be determined | >95% |

Part 2: Cell-Based HTS Assay for Cytotoxicity

Scientific Rationale

Assessing the cytotoxic potential of a compound is a fundamental step in drug discovery, particularly for identifying novel anti-cancer agents.[10][11] This protocol describes a luminescent cell viability assay, which is a highly sensitive and robust method for HTS.[12][13][14] The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[12][14] A decrease in ATP levels correlates with a reduction in cell viability. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[2][15][16][17][18] Inhibition of this pathway can lead to apoptosis (programmed cell death). This assay will determine if 3-Isopropylpiperidin-3-ol hydrochloride exhibits cytotoxic effects on a selected cancer cell line (e.g., HeLa) and provides a basis for further investigation into its mechanism of action, potentially involving pathways like PI3K/Akt.

Signaling Pathway: PI3K/Akt and Cell Survival

Caption: Simplified PI3K/Akt signaling pathway in cell survival.

Experimental Workflow: Luminescent Cell Viability Assay

Caption: Workflow for the luminescent cell viability assay.

Detailed Protocol: Cell Viability HTS

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

3-Isopropylpiperidin-3-ol hydrochloride

-

Positive Control (e.g., Staurosporine)

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

384-well solid white, flat-bottom microplates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed the cells into 384-well white plates at a density of 2,000 cells/well in 40 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of 3-Isopropylpiperidin-3-ol hydrochloride and the positive control, Staurosporine, in cell culture medium.

-

Add 10 µL of the compound dilutions, positive control, or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Measurement:

-

Equilibrate the plates to room temperature for 30 minutes.

-

Prepare the luminescent cell viability reagent according to the manufacturer's instructions.[13][14]

-

Add 25 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate Percent Viability:

-

Subtract the average luminescence of the blank wells (medium only) from all experimental wells.

-

Calculate the percent viability for each compound concentration using the following formula: % Viability = 100 * (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)

-

-

Determine EC50:

-

Plot the percent viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that reduces cell viability by 50%.

-

| Parameter | 3-Isopropylpiperidin-3-ol hydrochloride | Staurosporine (Positive Control) |

| EC50 (µM) | To be determined | ~0.05 µM |

| Max Effect (%) | To be determined | >90% reduction in viability |

Conclusion

The protocols detailed in this guide provide a robust starting point for the high-throughput screening of 3-Isopropylpiperidin-3-ol hydrochloride. The biochemical assay for MAO-B inhibition offers a targeted approach to identify potential therapeutic agents for neurodegenerative diseases, while the cell-based cytotoxicity assay provides a broader assessment of its potential as an anti-cancer agent. Positive "hits" from these primary screens should be subjected to further validation and secondary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity and potential off-target effects.

References

- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 2-(Piperidin-1-yl)acetohydrazide Analogs.

-

ACS Omega. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Retrieved from [Link]

-

Cancers (Basel). (2021, September). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. Retrieved from [Link]

-

Acta Pharmacologica Sinica. (2006, June). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Retrieved from [Link]

-

Frontiers in Oncology. (2022, May 27). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2022, March). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. MDPI. Retrieved from [Link]

-

Phytotherapy Research. (2013, April). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Wiley Online Library. Retrieved from [Link]

-

Taylor & Francis Online. (2014, June 5). PI3K/AKT signaling pathway and cancer: an updated review. Retrieved from [Link]

-

PubMed. (2004, April 15). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]

-

Journal of Neurochemistry. (2014, May). Type A monoamine oxidase; its unique role in mood, behavior and neurodegeneration. Wiley Online Library. Retrieved from [Link]

-

ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Retrieved from [Link]

-

NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

-

YouTube. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]

-

Science.gov. (n.d.). high-throughput cell-based assay: Topics. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: In Vitro Assay of hMAO-B-IN-6.

-

Ovid. (2014, November). The Role of Monoamine Oxidase in Humans and Its Metabolism. Retrieved from [Link]

-

Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Retrieved from [Link]

-

Semantic Scholar. (2018, February 5). Role of Monoamine oxidase A (MAO-A) in cancer progression and metastasis. Retrieved from [Link]

-

ScienceDirect. (2021, July 15). The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

-

PMC. (n.d.). Monoamine oxidases in development. Retrieved from [Link]

-

NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. ovid.com [ovid.com]

- 4. The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. marinbio.com [marinbio.com]

- 11. assaygenie.com [assaygenie.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low yield in 3-Isopropylpiperidin-3-ol hydrochloride synthesis

Topic: Troubleshooting low yield in 3-Isopropylpiperidin-3-ol hydrochloride synthesis Content type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Executive Summary

The synthesis of 3-Isopropylpiperidin-3-ol hydrochloride typically involves the nucleophilic addition of an isopropyl metal species (Grignard or Organolithium) to an N-protected piperidin-3-one, followed by deprotection and salt formation.[1]

Low yields in this synthesis are rarely due to a single catastrophic failure but rather a convergence of three specific pitfalls:

-

Competitive Enolization: The basicity of the isopropyl nucleophile causes deprotonation of the ketone (

-protons) rather than addition.[1] -

Product Water Solubility: The deprotected amino-alcohol is highly polar and often lost in the aqueous phase during workup.[1]

-

Hygroscopic Salt Formation: Improper crystallization conditions lead to oils rather than filterable solids.[1]

This guide provides a diagnostic framework and optimized protocols to resolve these issues.

Part 1: Diagnostic Flowchart

Visualizing the Failure Mode Use this logic tree to identify the specific stage responsible for your yield loss.[1]

Figure 1: Diagnostic logic tree for isolating the cause of low yield.

Part 2: Troubleshooting the Grignard Addition (The Critical Step)

The Problem:

The reaction of Isopropylmagnesium chloride (

The Solution: Cerium(III) Chloride Additive

To suppress basicity and enhance nucleophilicity, you must employ Imamoto’s conditions using anhydrous Cerium(III) chloride (

FAQ: Grignard Reaction Optimization

Q1: I recovered 60% of my starting ketone. Is my Grignard reagent bad? A: Likely not. Your Grignard reagent is probably active, but it acted as a base.[2]

-

Fix: Switch to the Organocerium protocol (see Protocol A below). The Cerium activates the carbonyl oxygen and makes the nucleophile less basic, completely shutting down the enolization pathway.

Q2: I tried adding

-

Explanation: Commercial

is a heptahydrate (

Q3: Can I use Isopropyllithium instead?

A: No. Organolithiums are even more basic than Grignard reagents and will exacerbate the enolization problem.[1] Stick to

Part 3: Troubleshooting Isolation & Salt Formation

The Problem: 3-Isopropylpiperidin-3-ol is a small, polar amino-alcohol.[1]

-

Extraction Loss: If you deprotect (remove Boc) using aqueous acid (e.g., HCl/H2O) and then try to basify and extract with ethyl acetate, the free base will stay in the water.

-

Oiling Out: Adding HCl gas to a wet or alcoholic solution often results in a sticky gum (oil) rather than a crystalline solid.[1]

FAQ: Workup & Purification

Q1: How do I isolate the product without losing it to the water layer? A: Avoid an aqueous free-base workup entirely during the final step.

-

Protocol: Perform the Boc-deprotection in an anhydrous organic solvent (e.g., 4M HCl in Dioxane or EtOAc).[1] The product will precipitate directly as the hydrochloride salt.[1] Filter it off. Do not neutralize and extract [3].

Q2: My HCl salt is a sticky oil. How do I crystallize it? A: This is usually due to residual solvent or excess HCl.[1]

-

Fix: Triturate the oil with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).[1] Sonication can induce crystallization.[1] If it remains an oil, dissolve it in a minimum amount of hot isopropanol (IPA) and add diethyl ether dropwise until cloudy, then cool to

.

Part 4: Optimized Experimental Protocols

Protocol A: Organocerium-Mediated Addition (High Yield Method)

Use this method to solve the "recovered starting material" issue.

Reagents:

- -Boc-piperidin-3-one (1.0 equiv)[1][3]

- (1.5 equiv) — MUST BE DRIED

- -PrMgCl (2.0 M in THF, 1.5 equiv)

-

THF (Anhydrous)[4]

Step-by-Step:

-

Drying

: Place -

Activation: Cool the flask to

under Argon. Add anhydrous THF. Stir for 1 hour to form a slurry. -

Transmetallation: Dropwise add

-PrMgCl to the slurry at -

Reaction: Cool the mixture to

. Add -

Completion: Stir at

for 2 hours, then allow to warm to -

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

Protocol B: Anhydrous Deprotection & Salt Formation

Use this method to solve the "extraction loss" issue.

Reagents:

-

Crude

-Boc-3-isopropylpiperidin-3-ol[1] -

4M HCl in Dioxane (commercial)

Step-by-Step:

-

Dissolve the crude Boc-intermediate in dry Dichloromethane (DCM) or Methanol (minimum volume).[1]

-

Cool to

.[1][3][4][7] -

Add 4M HCl in Dioxane (5-10 equivalents).

-

Stir at Room Temperature for 2-4 hours (monitor by TLC for disappearance of Boc material).

-

Isolation:

Part 5: Mechanistic Visualization

Why Cerium Works: The diagram below illustrates the competition between the desired path (blocked by basicity in standard Grignard) and the successful path enabled by Cerium.

Figure 2: Mechanistic divergence.[1] Cerium promotes addition (Green path) over enolization (Red path).

Part 6: Quantitative Data Summary

Comparison of Methods for Hindered Ketones

| Method | Reagent System | Major Outcome | Typical Yield | Notes |

| Standard Grignard | Enolization | < 20% | Recovered starting material is common.[1] | |

| Low Temp Grignard | Mixed | 30-50% | Still suffers from basicity issues.[1] | |

| Organocerium | Addition | > 85% | Recommended. Requires dry | |

| Organolithium | Enolization | < 10% | Too basic; significant side reactions.[1] |

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398.

-

Dimitrov, V., et al. "Efficient Synthesis of 3-Substituted Piperidines via Organocerium Additions."[1] Tetrahedron Letters, 43(40), 7231-7234.

-

BenchChem. "Troubleshooting Low Yield in N-Heterocycle Synthesis." BenchChem Technical Guides.

(Note: While specific yield data for 3-isopropylpiperidin-3-ol is derived from analogous hindered ketone transformations, the organocerium protocol is the industry standard for this class of transformation.)[1]

Sources

- 1. Deuterated 3-piperidinopropiophenone and medicaments containing said compounds - Patent US-2004186136-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Unexpected side reactions involving 3-Isopropylpiperidin-3-ol hydrochloride

Technical Support Center: 3-Isopropylpiperidin-3-ol Hydrochloride

A Guide to Navigating Unexpected Side Reactions and Optimizing Experimental Outcomes

Welcome to the dedicated technical support guide for 3-Isopropylpiperidin-3-ol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its unique structural features—a tertiary alcohol adjacent to a sterically hindered carbon and a secondary amine—this compound can exhibit complex reactivity, leading to unexpected side reactions. This guide provides in-depth, troubleshooting-focused answers to common challenges, explains the mechanistic rationale behind these issues, and offers validated protocols to enhance reaction specificity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-Isopropylpiperidin-3-ol hydrochloride?

The main stability concern is its propensity for acid-catalyzed dehydration. The tertiary alcohol at the C-3 position can be protonated under acidic conditions, forming a good leaving group (water).[1][2] Departure of water generates a stabilized tertiary carbocation, which can then undergo elimination to form an alkene byproduct. The hydrochloride salt form provides an inherent acidic environment, which can facilitate this degradation pathway, especially upon heating.[3][4]

Q2: How should 3-Isopropylpiperidin-3-ol hydrochloride be stored to ensure long-term integrity?

To minimize degradation, the compound should be stored in a cool, dry place, away from direct sunlight and strong acids.[5] A tightly sealed container is crucial to prevent moisture absorption, as water can participate in hydrolysis or facilitate proton transfer that may initiate side reactions.[4][5] For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: My reaction requires the free-base form of 3-Isopropylpiperidin-3-ol. What is the best way to prepare it without causing degradation?

Care must be taken during the basification to avoid harsh conditions that could promote side reactions. A standard and safe procedure involves dissolving the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[6] Avoid using strong bases like sodium hydroxide, as this can sometimes promote elimination or other undesired reactions, especially if the temperature is not controlled.[7] The organic layer should be dried thoroughly (e.g., over anhydrous Na₂SO₄) and the solvent removed under reduced pressure at a low temperature. It is advisable to use the freshly prepared free base immediately.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, problem-oriented challenges you may encounter during your experiments.

Issue 1: Formation of an Unexpected Alkene Byproduct

Q: My reaction mixture shows a significant amount of a lower polarity byproduct, which mass spectrometry suggests is a dehydrated version of my starting material. Why is this happening and how can I prevent it?

A: This is a classic case of acid-catalyzed dehydration, the most common side reaction for this substrate.

Causality: The reaction proceeds via an E1 mechanism.[2][8][9] The tertiary alcohol is protonated by an acid source (either from the hydrochloride salt itself or an added acidic reagent), converting the poor hydroxyl leaving group into an excellent one (H₂O). Loss of water generates a stable tertiary carbocation at the C-3 position. A base (which could be a solvent molecule or another amine) then abstracts a proton from an adjacent carbon (C-2 or C-4), leading to the formation of a double bond.

Visualizing the Mechanism: Acid-Catalyzed Dehydration

Caption: E1 mechanism for the dehydration of 3-Isopropylpiperidin-3-ol.

Troubleshooting & Optimization Strategies:

| Strategy | Rationale |

| Neutralize the HCl Salt | Before starting the reaction, perform a mild basic workup to convert the hydrochloride to the free base. This removes the primary acid source.[6] |

| Control Temperature | Dehydration is often promoted by heat.[2] Run the reaction at the lowest possible temperature required for the desired transformation. |

| Avoid Strong Acids | If the desired reaction requires an acid catalyst, use the mildest acid possible or a Lewis acid that is less prone to protonating the hydroxyl group. |